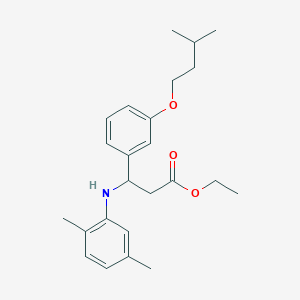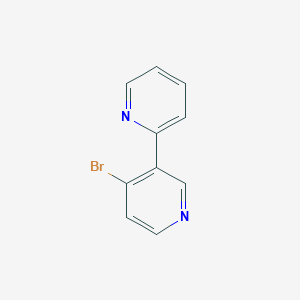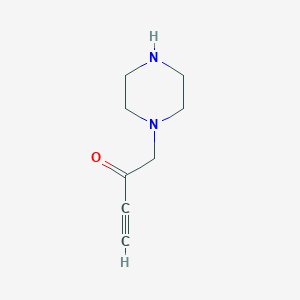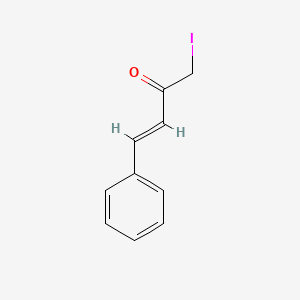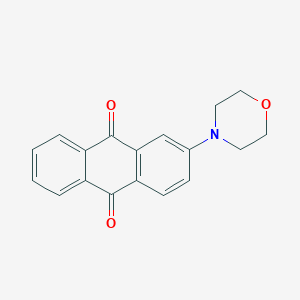![molecular formula C13H16N2O3S B13147811 4-[(1R)-1-aminoethyl]-N-(2-furylmethyl)benzenesulfonamide](/img/structure/B13147811.png)
4-[(1R)-1-aminoethyl]-N-(2-furylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-Aminoethyl]-N-(furan-2-ylmethyl)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzene-1-sulfonamide and furan-2-ylmethanol.
Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and methanol, while catalysts such as palladium on carbon (Pd/C) are used to promote hydrogenation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
the general principles of organic synthesis and purification would apply, including the use of large-scale reactors and automated purification systems .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1R)-1-Aminoethyl]-N-(furan-2-ylmethyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Hydroxide ions (OH-) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
4-[(1R)-1-Aminoethyl]-N-(furan-2-ylmethyl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Utilized in pharmacological studies to explore potential therapeutic effects and drug interactions.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(1R)-1-Aminoethyl]-N-(furan-2-ylmethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(1R)-1-Aminoethyl]-N-(furan-2-ylmethyl)benzene-1-sulfonamide
- 4-[(1R)-1-Aminoethyl]-N-(thiophen-2-ylmethyl)benzene-1-sulfonamide
- 4-[(1R)-1-Aminoethyl]-N-(pyridin-2-ylmethyl)benzene-1-sulfonamide
Uniqueness
4-[(1R)-1-Aminoethyl]-N-(furan-2-ylmethyl)benzene-1-sulfonamide is unique due to its specific structural features, such as the presence of a furan ring and a sulfonamide group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C13H16N2O3S |
|---|---|
Poids moléculaire |
280.34 g/mol |
Nom IUPAC |
4-[(1R)-1-aminoethyl]-N-(furan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H16N2O3S/c1-10(14)11-4-6-13(7-5-11)19(16,17)15-9-12-3-2-8-18-12/h2-8,10,15H,9,14H2,1H3/t10-/m1/s1 |
Clé InChI |
PKKYWOHEFHQMMT-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2)N |
SMILES canonique |
CC(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13147738.png)
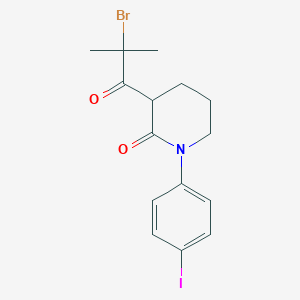
![(R)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B13147759.png)
![N-[4-Chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]-N-octylglycine](/img/structure/B13147766.png)
![14,14-Dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene](/img/structure/B13147773.png)
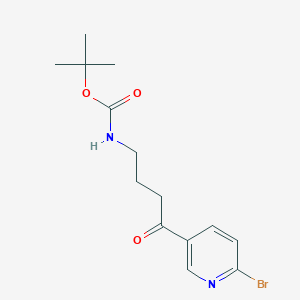
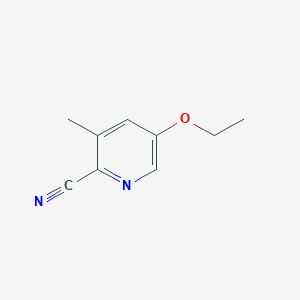

![N-[4-Chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13147794.png)
